2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers
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Overview
Description
2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride is a chemical compound that consists of a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with a cyclobutyl derivative and introduce the amino and acetic acid functionalities through a series of reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Different substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride can be used to study enzyme interactions and protein binding. Its amino group can mimic certain biological molecules, making it useful in biochemical assays.
Medicine: This compound has potential applications in drug development. Its ability to interact with biological targets can be explored for designing new therapeutic agents. It may also be used in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism by which 2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The amino group can interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid: A closely related compound without the hydrochloride group.
cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine: Another cyclobutyl derivative with a different functional group.
Uniqueness: 2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride is unique due to its mixture of diastereomers, which can lead to different physical and chemical properties compared to its related compounds. This diversity can be advantageous in various applications, such as drug development and material science.
Properties
CAS No. |
1820-44-6 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
InChI Key |
XLBXKAQFASGCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1N)CC(=O)O)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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